Cas no 1095010-44-8 (Methyl 5-hydroxypiperidine-3-carboxylate)
Methyl 5-hydroxypiperidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-hydroxypiperidine-3-carboxylate
- I12-0596
- VTB01044
- methyl cis-5-hydroxypiperidine-3-carboxylate
- 1095010-44-8
- 1246442-44-3
- DTXSID70678073
- 2247103-99-5
- Methyl 5-Hydroxypiperidine-3-carboxylate
- methyl (3S,5R)-5-hydroxypiperidine-3-carboxylate
- AKOS015897963
- SY004052
- SCHEMBL341641
- SB41294
- methyl trans-5-hydroxypiperidine-3-carboxylate
- 5-Hydroxy-piperidine-3-carboxylic acid methyl ester
- ZAUFCVXOKIPCKG-UHFFFAOYSA-N
- 2920179-99-1
- 2261061-95-2
- CS-0440767
- MFCD11656767
- AC-7121
- methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate
- EN300-253074
- METHYL5-HYDROXYPIPERIDINE-3-CARBOXYLATE
- BS-26102
-
- MDL: MFCD11656767
- Inchi: 1S/C7H13NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h5-6,8-9H,2-4H2,1H3
- InChI Key: ZAUFCVXOKIPCKG-UHFFFAOYSA-N
- SMILES: OC1CNCC(C(=O)OC)C1
Computed Properties
- Exact Mass: 159.09000
- Monoisotopic Mass: 159.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Boiling Point: 263.5±40.0℃ at 760 mmHg
- PSA: 58.56000
- LogP: -0.54140
Methyl 5-hydroxypiperidine-3-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 5-hydroxypiperidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179049-250mg |
Methyl 5-hydroxypiperidine-3-carboxylate |
1095010-44-8 | 95% | 250mg |
$232 | 2023-01-20 | |
| Chemenu | CM179049-1g |
Methyl 5-hydroxypiperidine-3-carboxylate |
1095010-44-8 | 95% | 1g |
$581 | 2023-01-20 | |
| TRC | M127080-50mg |
Methyl 5-hydroxypiperidine-3-carboxylate |
1095010-44-8 | 50mg |
$ 695.00 | 2022-06-04 | ||
| TRC | M127080-100mg |
Methyl 5-hydroxypiperidine-3-carboxylate |
1095010-44-8 | 100mg |
$ 1145.00 | 2022-06-04 | ||
| Alichem | A129005601-5g |
Methyl 5-hydroxypiperidine-3-carboxylate |
1095010-44-8 | 95% | 5g |
$731.34 | 2023-09-04 | |
| eNovation Chemicals LLC | K54980-1g |
Methyl 5-Hydroxypiperidine-3-carboxylate |
1095010-44-8 | 95% | 1g |
$460 | 2024-06-08 | |
| Enamine | EN300-253074-0.05g |
methyl 5-hydroxypiperidine-3-carboxylate |
1095010-44-8 | 95% | 0.05g |
$168.0 | 2024-06-19 | |
| Enamine | EN300-253074-0.1g |
methyl 5-hydroxypiperidine-3-carboxylate |
1095010-44-8 | 95% | 0.1g |
$176.0 | 2024-06-19 | |
| Enamine | EN300-253074-0.25g |
methyl 5-hydroxypiperidine-3-carboxylate |
1095010-44-8 | 95% | 0.25g |
$185.0 | 2024-06-19 | |
| Enamine | EN300-253074-0.5g |
methyl 5-hydroxypiperidine-3-carboxylate |
1095010-44-8 | 95% | 0.5g |
$192.0 | 2024-06-19 |
Methyl 5-hydroxypiperidine-3-carboxylate Suppliers
Methyl 5-hydroxypiperidine-3-carboxylate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Methyl 5-hydroxypiperidine-3-carboxylate
Methyl 5-hydroxypiperidine-3-carboxylate (CAS No. 1095010-44-8): A Comprehensive Overview
Methyl 5-hydroxypiperidine-3-carboxylate (CAS No. 1095010-44-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its piperidine core, which is a common scaffold in many biologically active molecules, and the presence of a hydroxy and carboxylate functional group, which can confer specific biological activities.
The piperidine ring is a six-membered cyclic amine that is widely used in the design of pharmaceuticals due to its ability to modulate various biological targets. The hydroxy group at the 5-position and the carboxylate group at the 3-position provide additional functional diversity, allowing for the exploration of a wide range of pharmacological effects. These features make Methyl 5-hydroxypiperidine-3-carboxylate an attractive candidate for drug discovery and development.
Recent studies have highlighted the potential of Methyl 5-hydroxypiperidine-3-carboxylate in various therapeutic areas. One notable area of research is its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are targets for many approved drugs. The ability of Methyl 5-hydroxypiperidine-3-carboxylate to interact with specific GPCRs could lead to the development of novel treatments for conditions such as neurodegenerative diseases, pain management, and metabolic disorders.
In addition to its potential as a GPCR modulator, Methyl 5-hydroxypiperidine-3-carboxylate has also shown promise in preclinical studies as an antioxidant and anti-inflammatory agent. Oxidative stress and inflammation are key factors in the pathogenesis of many diseases, including cardiovascular diseases, cancer, and autoimmune disorders. The hydroxy group in Methyl 5-hydroxypiperidine-3-carboxylate can act as a hydrogen donor, neutralizing free radicals and reducing oxidative damage. Furthermore, the carboxylate group can interact with inflammatory mediators, potentially inhibiting their activity and reducing inflammation.
The synthesis of Methyl 5-hydroxypiperidine-3-carboxylate has been optimized through various methodologies, including Pd-catalyzed coupling reactions and asymmetric synthesis techniques. These methods have improved the yield and purity of the compound, making it more accessible for large-scale production and further research. The ability to synthesize this compound efficiently is crucial for advancing its development into clinical trials.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like Methyl 5-hydroxypiperidine-3-carboxylate. Early-phase clinical trials have shown promising results, with the compound demonstrating good pharmacokinetic properties and a favorable safety profile. These findings have paved the way for more advanced clinical studies to explore its therapeutic potential in specific disease indications.
One area where Methyl 5-hydroxypiperidine-3-carboxylate has shown particular promise is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This makes it a potential candidate for developing new therapies to slow down or halt the progression of these debilitating conditions.
In conclusion, Methyl 5-hydroxypiperidine-3-carboxylate (CAS No. 1095010-44-8) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure, combined with its potential therapeutic applications, makes it an exciting target for drug discovery and development. As research continues to advance, it is likely that this compound will play a significant role in addressing unmet medical needs across various disease areas.
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